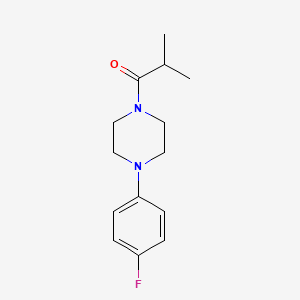
N-(3-chlorophenyl)-2-methyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-methyl-4-quinolinamine, also known as 3-Cl-4-MA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-methyl-4-quinolinamine has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as an antidepressant and anxiolytic agent.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-methyl-4-quinolinamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-methyl-4-quinolinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. In addition, it has been shown to affect the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-2-methyl-4-quinolinamine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using N-(3-chlorophenyl)-2-methyl-4-quinolinamine is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not cause harm to the subjects being studied.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-2-methyl-4-quinolinamine. One area of research is the development of new analogs with improved biological activities. Another area of research is the investigation of the potential use of N-(3-chlorophenyl)-2-methyl-4-quinolinamine as a therapeutic agent for various diseases, such as cancer and viral infections. Finally, the study of the mechanism of action of N-(3-chlorophenyl)-2-methyl-4-quinolinamine will provide insights into the biochemical and physiological effects of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-methyl-4-quinolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and neurotransmitters. While it has several advantages for lab experiments, careful consideration must be given to its potential toxicity. There are several future directions for the study of N-(3-chlorophenyl)-2-methyl-4-quinolinamine, including the development of new analogs and the investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-methyl-4-quinolinamine involves the reaction of 3-chloroaniline with 2-methyl-4-quinolone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by spectroscopic methods such as NMR and IR.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-11-9-16(14-7-2-3-8-15(14)18-11)19-13-6-4-5-12(17)10-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGZHMOZJGBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)





